5-Hydroxy-2-methyl-4-chromanone 5-Hydroxy-2-methyl-4-chromanone Antifungal and phytotoxic. Inhibits the growth of Saccharomyces cerevisiae and the formation of soybean callus.
5-Hydroxy-2-methyl-4-chromanone is a natural product found in Cadophora gregata, Daldinia eschscholtzii, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 14153-17-4
VCID: VC21312326
InChI: InChI=1S/C10H10O3/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-4,6,11H,5H2,1H3
SMILES: CC1CC(=O)C2=C(C=CC=C2O1)O
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

5-Hydroxy-2-methyl-4-chromanone

CAS No.: 14153-17-4

Cat. No.: VC21312326

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-2-methyl-4-chromanone - 14153-17-4

Specification

CAS No. 14153-17-4
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name 5-hydroxy-2-methyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C10H10O3/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-4,6,11H,5H2,1H3
Standard InChI Key WHEIRCBYUYIIMR-UHFFFAOYSA-N
SMILES CC1CC(=O)C2=C(C=CC=C2O1)O
Canonical SMILES CC1CC(=O)C2=C(C=CC=C2O1)O

Introduction

Chemical Identity and Structure

Nomenclature and Identification

5-Hydroxy-2-methyl-4-chromanone, also known as 5-hydroxy-2-methylchroman-4-one, is registered with the Chemical Abstracts Service (CAS) number 14153-17-4. This compound is classified within the flavonoid family, specifically as a chromanone derivative. Multiple synonyms exist for this compound, including 2,3-dihydro-5-hydroxy-2-methyl-4H-1-benzopyran-4-one and 5-hydroxy-2-methyl-2,3-dihydrochromen-4-one, reflecting variations in chemical nomenclature systems .

Structural Characteristics

The molecular structure of 5-Hydroxy-2-methyl-4-chromanone features a chromanone backbone with a hydroxyl group at position 5 and a methyl substituent at position 2. This arrangement provides the compound with its characteristic chemical and biological properties. The presence of the hydroxy group significantly contributes to its antioxidant capabilities, while the chromanone backbone is essential for its classification as a flavonoid derivative . The molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.18 g/mol .

Stereochemistry

An important structural aspect of 5-Hydroxy-2-methyl-4-chromanone is the presence of one undefined atom stereocenter, which introduces potential stereoisomerism to the compound . This stereochemical feature may influence its biological activities and interactions with cellular components, particularly enzymes and receptors involved in oxidative stress pathways.

Physical and Chemical Properties

Fundamental Properties

5-Hydroxy-2-methyl-4-chromanone possesses distinct physicochemical properties that determine its behavior in biological systems and experimental settings. The compound's moderate lipophilicity, indicated by its XLogP3-AA value of 2, suggests a balanced ability to penetrate cellular membranes while maintaining reasonable aqueous solubility .

Table 1: Physical and Chemical Properties of 5-Hydroxy-2-methyl-4-chromanone

PropertyValueSource
Molecular Weight178.18 g/molPubChem
Molecular FormulaC₁₀H₁₀O₃PubChem
XLogP3-AA2PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count0PubChem
Exact Mass178.062994177 DaPubChem
Topological Polar Surface Area46.5 ŲPubChem
Heavy Atom Count13PubChem
Complexity214PubChem

Spectroscopic Characteristics

The compound has been extensively characterized using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, has been employed to elucidate its carbon framework and confirm structural features . Additionally, mass spectrometry and infrared spectroscopy data are available, providing comprehensive spectral fingerprints that facilitate its identification and purity assessment in research settings .

Biological Activities and Mechanisms

Antioxidant Properties

The primary biological activity of 5-Hydroxy-2-methyl-4-chromanone is its antioxidant function. The compound actively scavenges free radicals, neutralizing these harmful species that can damage cellular components such as lipids, proteins, and DNA . This activity is crucial for protecting cells against oxidative stress, a condition implicated in numerous pathological processes, including inflammation, aging, and various chronic diseases.

Metal Ion Chelation

Beyond direct free radical scavenging, 5-Hydroxy-2-methyl-4-chromanone also exhibits metal ion chelating abilities. This property is significant as certain metal ions, particularly transition metals like iron and copper, can catalyze oxidative reactions that generate harmful reactive oxygen species. By chelating these metal ions, the compound provides an additional mechanism of antioxidant protection .

Effects on Cellular Signaling

Recent research has focused on the compound's potential effects on cellular signaling pathways, particularly those involved in inflammation and cell proliferation . These investigations suggest that beyond its direct antioxidant actions, 5-Hydroxy-2-methyl-4-chromanone may modulate specific biochemical pathways that regulate cellular responses to stress and inflammatory stimuli, potentially offering broader therapeutic applications.

Research Applications

Biochemical and Pharmacological Studies

5-Hydroxy-2-methyl-4-chromanone serves as a valuable tool in biochemical research, particularly in studies investigating oxidative damage pathways and cellular defense mechanisms against oxidative stress . Researchers utilize this compound to examine interactions with various enzymes and cellular components, providing insights into how flavonoids and related compounds influence biochemical processes.

Structure-Activity Relationship Analysis

The compound's defined structure, featuring the hydroxyl group and chromanone backbone, makes it an excellent model for structure-activity relationship (SAR) studies of flavonoids . These investigations help researchers understand how specific structural features contribute to biological activities, guiding the rational design of more effective antioxidant compounds with enhanced properties.

Synthetic Chemistry Applications

In synthetic chemistry, 5-Hydroxy-2-methyl-4-chromanone is employed as a starting material or intermediate for developing novel flavonoid analogs with potentially enhanced antioxidant properties . This application underscores its importance in medicinal chemistry and drug discovery efforts focused on oxidative stress-related conditions.

Analytical Methodology

Advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are regularly employed to study 5-Hydroxy-2-methyl-4-chromanone's molecular interactions and stability . These methodologies provide critical data about the compound's behavior under various experimental conditions, supporting more sophisticated applications in research.

Natural Sources and Occurrence

Daldinia eschscholtzii

5-Hydroxy-2-methyl-4-chromanone has been reported to occur naturally in Daldinia eschscholtzii, a fungal species . This natural occurrence highlights the compound's role in biological systems, potentially contributing to the organism's defense mechanisms against oxidative challenges in its environment.

Product DescriptionCatalog NumberQuantityPrice (USD)
5-Hydroxy-2-methyl-4-chromanonesc-364093500 μg$160.00
5-Hydroxy-2-methyl-4-chromanonesc-364093A1 mg$267.00

Research Grade Specifications

Future Research Directions

Synthesis of Optimized Derivatives

The development of synthetic derivatives with enhanced antioxidant properties or improved pharmacokinetic profiles represents another promising direction for research. Structure-activity relationship studies using 5-Hydroxy-2-methyl-4-chromanone as a template could guide the design of more potent and selective compounds targeting specific oxidative stress pathways .

Molecular Mechanism Elucidation

Further investigation into the precise molecular mechanisms through which 5-Hydroxy-2-methyl-4-chromanone exerts its effects on cellular signaling pathways would provide valuable insights for drug development. Understanding these mechanisms could reveal novel therapeutic targets and strategies for conditions where oxidative stress plays a pathogenic role.

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